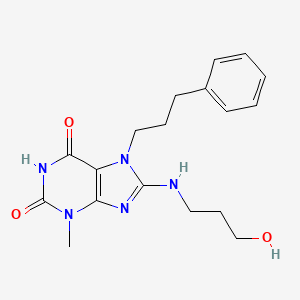
8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Purine Derivatives : Research on the synthesis of purine derivatives, such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, provides a foundation for understanding how modifications to the purine core can influence the chemical and physical properties of these compounds. The synthesis involves intramolecular alkylation, indicating potential for creating a diverse array of purine-based molecules with specific functional groups for targeted scientific applications (Simo, Rybár, & Alföldi, 1998).
Molecular and Crystal Structure : Studies on similar compounds, such as 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, reveal detailed information about the molecular and crystal structures of purine derivatives. This information is crucial for understanding the interaction mechanisms of these compounds at the molecular level, which could be applied in designing drugs or research tools with specific binding properties (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Biological Activity and Applications
Antiinflammatory Activity : A series of substituted analogues based on purine ring systems, including those similar to the compound , have been synthesized and shown to exhibit antiinflammatory activity. This suggests potential applications in the development of new antiinflammatory agents, highlighting the therapeutic relevance of purine derivatives in treating chronic inflammation (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).
Antioxidant Activity : The synthesis and evaluation of antioxidant activities of N-aminomethyl derivatives of known anticonvulsants further expand the scope of purine-based compounds in scientific research. These findings may guide the development of purine derivatives as antioxidants, offering potential applications in neuroprotective strategies and the management of oxidative stress-related conditions (Hakobyan, Hovasyan, Hovakimyan, Melkonyan, Pagutyan, Panosyan, & Gevorgyan, 2020).
Mechanistic Insights into DNA Damage and Repair : An exploration of mechanisms for the transformation of 8-oxoguanine to guanidinohydantoin and spiroiminodihydantoin by density functional theory provides critical insights into the DNA damage and repair processes. Understanding how purine derivatives interact with DNA or mimic DNA damage products can inform the design of research tools for studying genetic mutations, DNA repair mechanisms, and the development of anticancer strategies (Munk, Burrows, & Schlegel, 2008).
Eigenschaften
IUPAC Name |
8-(3-hydroxypropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-22-15-14(16(25)21-18(22)26)23(17(20-15)19-10-6-12-24)11-5-9-13-7-3-2-4-8-13/h2-4,7-8,24H,5-6,9-12H2,1H3,(H,19,20)(H,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOQFGLCEPFQHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

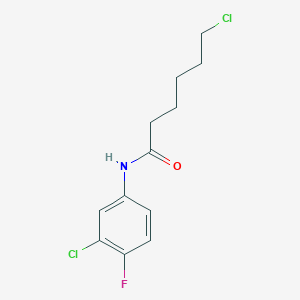
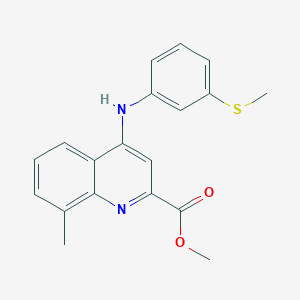
![2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine](/img/structure/B2388988.png)
![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)
![3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2388992.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2388995.png)
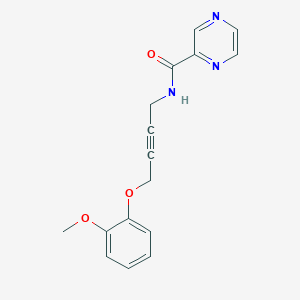
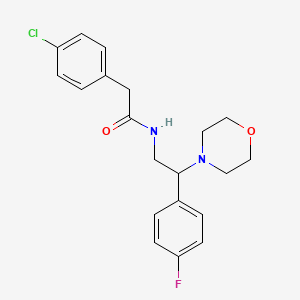

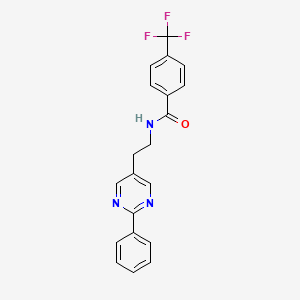
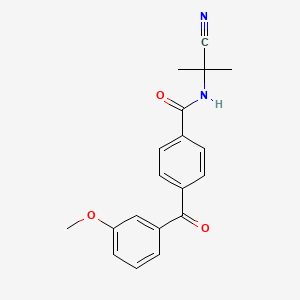
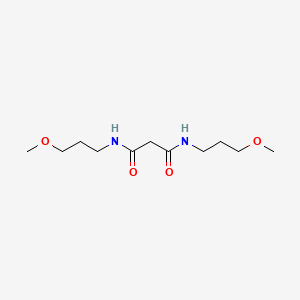
![3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2389005.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2389007.png)